![molecular formula C7H7ClN4 B3046068 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine CAS No. 1189852-05-8](/img/structure/B3046068.png)
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
Overview
Description
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine is a chemical compound with the molecular formula C7H7ClN4. It has a molecular weight of 182.61 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClN4/c1-4-2-7-10-6(9)3-5(8)12(7)11-4/h2-3H,1H3,(H2,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder and is typically stored at 4°C . Unfortunately, additional physical and chemical properties such as boiling point, solubility, and density are not available in the search results.Mechanism of Action
Target of Action
Related compounds have been found to inhibit jak1 , suggesting that this compound may also target similar enzymes or receptors.
Mode of Action
It’s known that similar compounds can inhibit enzymes like jak1 , which could suggest that this compound might also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been found to affect pathways involving jak1 , suggesting that this compound may also influence similar pathways and their downstream effects.
Pharmacokinetics
Related compounds have been evaluated for their pharmacokinetic properties , which could provide some insight into the potential ADME properties of this compound and their impact on its bioavailability.
Result of Action
Related compounds have shown significant inhibitory activity , suggesting that this compound may also have similar effects.
Advantages and Limitations for Lab Experiments
The advantages of using 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine in lab experiments include its high potency, specificity, and selectivity. This compound has been shown to have high efficacy in various in vitro and in vivo models. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine. One of the significant areas of research is the development of more potent and selective analogs of this compound for various therapeutic applications. Another area of research is the study of the structure-activity relationship of this compound to understand its mechanism of action better. Additionally, the potential use of this compound as a diagnostic tool for various diseases is also an area of future research.
Scientific Research Applications
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. This compound has also been studied for its potential as a therapeutic agent for various neurological disorders.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards. The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-2-7-10-6(9)3-5(8)12(7)11-4/h2-3H,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWVPHOKWZLZLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234985 | |
Record name | 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189852-05-8 | |
Record name | 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189852-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801234985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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